

Preclinical Pharmacology of AZD-7762: A Technical Guide

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Introduction

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine checkpoint kinases 1 and 2 (Chk1 and Chk2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, playing a central role in cell cycle arrest to allow for DNA repair.[2][3] In many tumor cells, the G1 checkpoint is defective, often due to mutations in the p53 tumor suppressor gene.[4][5] This renders these cells heavily reliant on the S and G2 checkpoints, which are regulated by Chk1, for survival following DNA damage.[4][6] By inhibiting Chk1, AZD-7762 abrogates these remaining checkpoints, leading to premature mitotic entry with damaged DNA, a process known as mitotic catastrophe, and subsequent apoptosis.[2][7] This mechanism forms the basis for the synergistic anti-tumor activity observed when AZD-7762 is combined with DNA-damaging agents or radiation.[6][8] This technical guide provides a comprehensive overview of the preclinical pharmacology of AZD-7762, detailing its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its evaluation.

Mechanism of Action

AZD-7762 functions as an ATP-competitive inhibitor of both Chk1 and Chk2.[1][6] In the presence of DNA damage, upstream kinases such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated, which in turn phosphorylate and activate Chk1 and Chk2.[3] Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2 phases of the cell cycle.[9] By inhibiting Chk1,

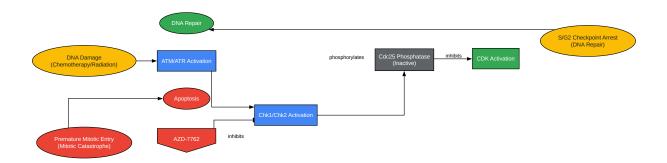




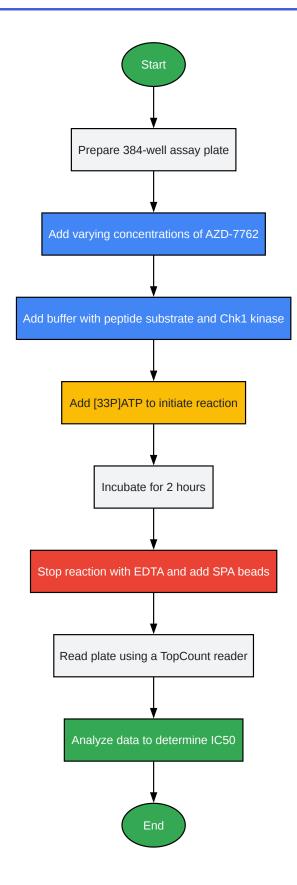


AZD-7762 prevents the inactivation of Cdc25, leading to inappropriate CDK activation and cell cycle progression despite the presence of DNA damage.[4] This abrogation of the S and G2 checkpoints is particularly effective in p53-deficient tumor cells that lack a functional G1 checkpoint.[8] Furthermore, Chk1 inhibition by AZD-7762 has been shown to impair homologous recombination repair, a key DNA double-strand break repair pathway, further sensitizing cancer cells to DNA-damaging therapies.[10]

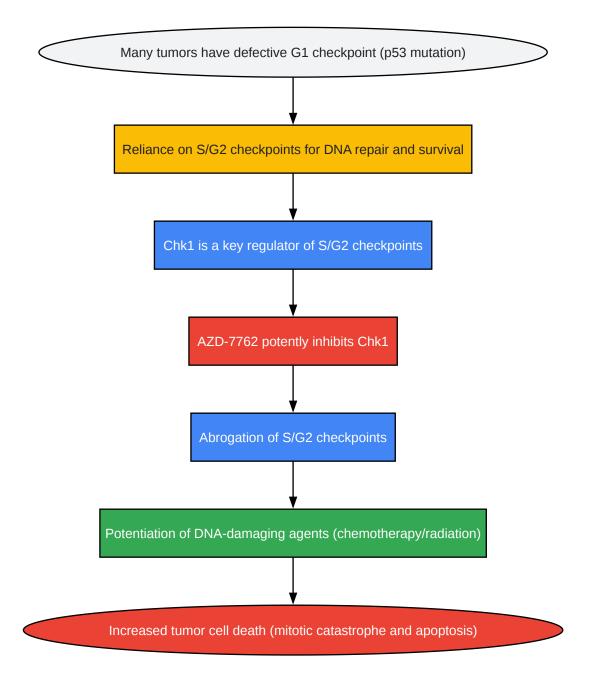












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